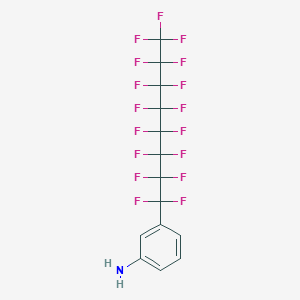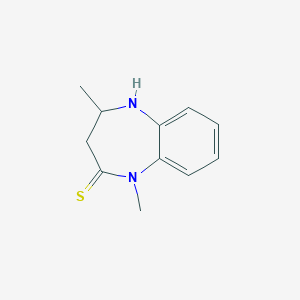
2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Commonly known as DMCM, this compound belongs to the class of benzodiazepines and is synthesized through a multi-step process.
作用機序
DMCM acts on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for regulating the activity of neurons. It enhances the activity of GABA receptors, resulting in the inhibition of neuronal activity and the reduction of anxiety, seizures, and insomnia.
生化学的および生理学的効果
DMCM has been shown to have a range of biochemical and physiological effects on the brain and body. It increases the levels of GABA in the brain, resulting in the inhibition of neuronal activity. It also affects the levels of other neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
実験室実験の利点と制限
DMCM has several advantages for use in lab experiments, including its high potency and selectivity for GABA receptors. However, it also has limitations, such as its short half-life and potential for toxicity at high doses.
将来の方向性
There are several future directions for research on DMCM, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level.
In conclusion, DMCM is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound.
合成法
DMCM is synthesized through the reaction of 2-amino-5-methylbenzophenone with thiosemicarbazide in the presence of acetic acid. This reaction results in the formation of a yellow crystalline solid, which is then purified through recrystallization.
科学的研究の応用
DMCM has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia. It has been found to exhibit anxiolytic, anticonvulsant, and sedative properties, making it a promising candidate for drug development.
特性
CAS番号 |
123229-11-8 |
|---|---|
製品名 |
2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione |
分子式 |
C11H14N2S |
分子量 |
206.31 g/mol |
IUPAC名 |
2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione |
InChI |
InChI=1S/C11H14N2S/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12-8/h3-6,8,12H,7H2,1-2H3 |
InChIキー |
VLXKNLFRCQDNBG-UHFFFAOYSA-N |
SMILES |
CC1CC(=S)N(C2=CC=CC=C2N1)C |
正規SMILES |
CC1CC(=S)N(C2=CC=CC=C2N1)C |
同義語 |
2H-1,5-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-1,4-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



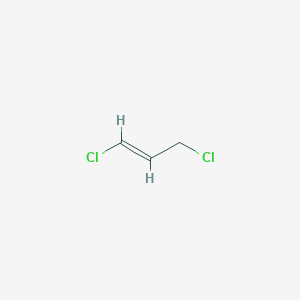
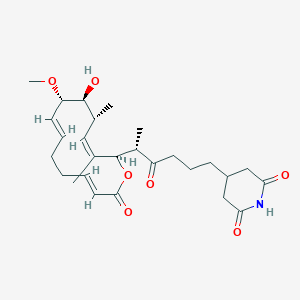
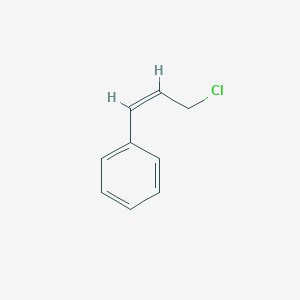

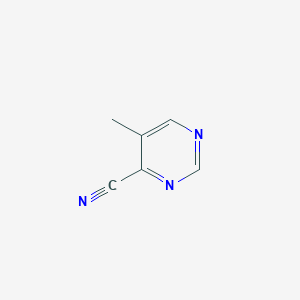
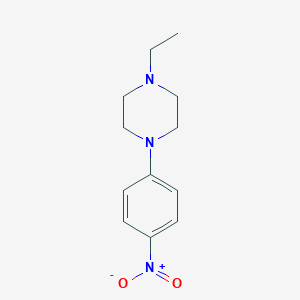

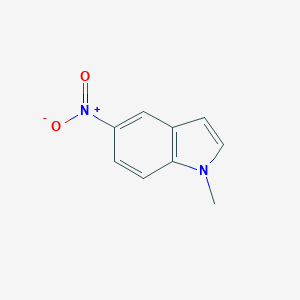
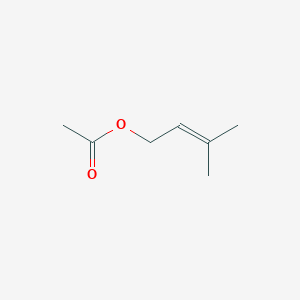
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
